molecular formula C15H21N3O B11743464 N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11743464
M. Wt: 259.35 g/mol
InChI Key: GDKUXBRUIHZXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom, a methyl group at the third position, and an isopropyl group at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxybenzyl group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the pyrazole derivative.

    Alkylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)propan-2-amine: This compound shares the methoxybenzyl group but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: This compound lacks the methoxybenzyl group, which may reduce its binding affinity to certain targets.

Uniqueness

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the combination of the methoxybenzyl group and the pyrazole ring, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile scaffold for the design of new compounds with diverse biological activities.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-10-15(12(3)17-18)16-9-13-5-7-14(19-4)8-6-13/h5-8,10-11,16H,9H2,1-4H3

InChI Key

GDKUXBRUIHZXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.